molecular formula C24H24O11 B1664692 6''-O-Acetylglycitin CAS No. 134859-96-4

6''-O-Acetylglycitin

Cat. No.: B1664692
CAS No.: 134859-96-4
M. Wt: 488.4 g/mol
InChI Key: DUBPGEJGGVZKDD-PFKOEMKTSA-N
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Description

6’‘-O-Acetylglycitin is a naturally occurring isoflavone found in soybeans. It is an acetylated derivative of glycitin, which is a type of glucoside. Isoflavones like 6’'-O-Acetylglycitin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

Biochemical Analysis

Biochemical Properties

6’‘-O-Acetylglycitin plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the phenylpropanoid pathway, which is crucial for the synthesis of various plant secondary metabolites . This compound interacts with enzymes such as glycosyltransferases and malonyltransferases, which facilitate its glycosylation and malonylation, respectively . These interactions enhance the stability and solubility of 6’'-O-Acetylglycitin, allowing it to be compartmentalized within vacuoles or transported to specific sites within the plant cells .

Cellular Effects

6’'-O-Acetylglycitin has been shown to influence various cellular processes. It exhibits preventive effects on bone loss and can reverse unfavorable changes in lipid metabolism . Additionally, as a phytoestrogen, it can bind to estrogen receptors and modulate their activity, impacting cell signaling pathways and gene expression . This modulation can lead to various cellular responses, including changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 6’'-O-Acetylglycitin exerts its effects through several mechanisms. It can bind to estrogen receptors, influencing gene expression and cellular responses . Additionally, it has been shown to inhibit poly(ADP-ribose) polymerase, a key enzyme involved in DNA repair, and UVB-induced polymerase chain reaction, which suggests its potential role in anti-cancer activities . These interactions highlight the compound’s ability to modulate various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’‘-O-Acetylglycitin can vary over time. The compound’s stability and degradation are influenced by factors such as storage temperature and packaging conditions . Studies have shown that 6’'-O-Acetylglycitin can exhibit content reduction dependent on these factors, which can impact its long-term effects on cellular function . In vitro and in vivo studies have also indicated that the compound’s physiological activities, such as its antioxidant and anti-cancer properties, can be sustained over extended periods under optimal conditions .

Dosage Effects in Animal Models

The effects of 6’'-O-Acetylglycitin in animal models vary with different dosages. At lower doses, the compound has been shown to promote bone health and improve lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, such as potential disruption of normal cellular functions and metabolic processes . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

6’'-O-Acetylglycitin is involved in several metabolic pathways, primarily within the phenylpropanoid pathway . It interacts with enzymes such as glycosyltransferases and malonyltransferases, which facilitate its conversion into more stable and soluble forms . These interactions can influence metabolic flux and metabolite levels, impacting the overall metabolic profile of the cells .

Transport and Distribution

Within cells and tissues, 6’‘-O-Acetylglycitin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation are influenced by factors such as its chemical properties and the presence of specific transporters . These interactions ensure that 6’'-O-Acetylglycitin reaches its target sites within the cells, where it can exert its physiological effects.

Subcellular Localization

6’‘-O-Acetylglycitin is localized within specific subcellular compartments, such as vacuoles, where it can be stored and utilized as needed . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that 6’'-O-Acetylglycitin is directed to the appropriate cellular compartments, where it can participate in various biochemical and physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’'-O-Acetylglycitin typically involves the acetylation of glycitin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions to prevent degradation of the compound .

Industrial Production Methods

Industrial production of 6’'-O-Acetylglycitin involves the extraction of glycitin from soybeans followed by its acetylation. The extraction process includes solvent extraction, purification, and crystallization. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .

Chemical Reactions Analysis

Types of Reactions

6’'-O-Acetylglycitin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6’'-O-Acetylglycitin has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the study of isoflavones.

    Biology: Investigated for its role in plant metabolism and its effects on various biological processes.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.

    Industry: Used in the development of functional foods and nutraceuticals

Comparison with Similar Compounds

6’'-O-Acetylglycitin is unique among isoflavones due to its acetyl group, which can influence its biological activity and stability. Similar compounds include:

These compounds share similar structures but differ in their specific functional groups, which can affect their biological activities and applications.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBPGEJGGVZKDD-PFKOEMKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928782
Record name 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6''-O-Acetylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

134859-96-4
Record name 6′′-O-Acetylglycitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134859-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylglycitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134859964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLGLYCITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PDF3A7UIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6''-O-Acetylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 157 °C
Record name 6''-O-Acetylglycitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main forms of isoflavones found in soybeans and soybean products?

A1: Soybeans and their derivatives contain twelve distinct isoflavones categorized into four structural groups: aglycones (daidzein, genistein, and glycitein), β-glycosides (daidzin, genistin, and glycitin), malonyl glycosides (6''-O-malonyldaidzin, 6''-O-malonylgenistin, and 6''-O-malonylglycitin), and acetylglycosides (6''-O-acetyldaidzin, 6''-O-acetylgenistin, and 6''-O-acetylglycitin). [, ]

Q2: How does the isoflavone profile differ between soybean sprouts and mature soybeans?

A2: While mature soybeans primarily contain isoflavone glycosides, soybean sprouts exhibit a higher concentration of malonyl glycosides, with 6''-O-malonylgenistin being the most abundant. []

Q3: Why is the presence of oligosaccharides in soybean sprouts considered beneficial for isoflavone absorption?

A3: Oligosaccharides, specifically raffinose family oligosaccharides (RFOs), serve as a food source for beneficial bacteria in the human gut. These bacteria produce β-glycosidase, an enzyme that breaks down isoflavone glycosides into their more readily absorbed aglycone forms. This suggests that consuming soybean sprouts, which are rich in both RFOs and isoflavone glycosides, could lead to better absorption and utilization of isoflavones by the body. []

Q4: How does the isoflavone content vary between the hypocotyls and cotyledons of soybean?

A4: Studies on six traditional Korean soybean varieties revealed that the hypocotyls (the part of the stem below the cotyledons) contained significantly higher concentrations of isoflavones compared to the cotyledons (seed leaves). [] The hypocotyls had approximately 10-20 times higher isoflavone content than the cotyledons, indicating that different parts of the soybean can have distinct nutritional profiles. []

Q5: What analytical methods are commonly employed to identify and quantify isoflavones in soybean products?

A5: High-performance liquid chromatography (HPLC) coupled with various detection techniques is frequently used to analyze isoflavone content. One study successfully employed HPLC with diode array detection (DAD) to rapidly quantify 12 isoflavones in soybean seeds, soymilk, and tofu. [] Another study utilized liquid chromatography-mass spectrometry (LC-MS) to measure isoflavone aglycon and glucoconjugate content in various soy-based foods. [] These methods provide accurate and reliable data on the composition and concentration of different isoflavones in various soybean products.

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